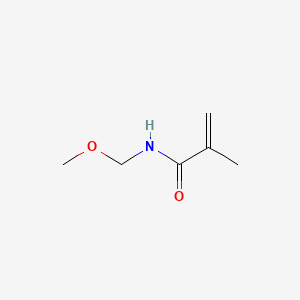

N-(Methoxymethyl)methacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(methoxymethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZHLACIXDCHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063111 | |

| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-12-0 | |

| Record name | N-(Methoxymethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(methoxymethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifunctional Monomer for Advanced Material Design

An In-depth Technical Guide to N-(Methoxymethyl)methacrylamide: Properties, Polymerization, and Advanced Applications

This compound (NMMA) is a functional monomer that has garnered significant interest within the polymer and materials science communities. For researchers and professionals in drug development and biomaterials, NMMA offers a unique combination of functionalities that enable the synthesis of sophisticated polymer architectures. Its molecular structure incorporates a methacryloyl group, which is readily polymerizable, and a reactive N-(methoxymethyl) side group. This dual nature allows for the creation of linear or branched copolymers that can subsequently be crosslinked into robust three-dimensional networks.[1]

The primary value of NMMA lies in this post-polymerization crosslinking capability. The methoxymethyl group can undergo self-crosslinking reactions, typically triggered by heat or acidic conditions, after the initial polymer backbone has been formed.[1] This process transforms thermoplastic polymers into thermoset materials, imparting enhanced mechanical strength, thermal stability, and resistance to solvents and water.[1] These properties are highly desirable in applications ranging from advanced coatings and adhesives to the controlled-release hydrogels and biocompatible scaffolds critical to drug delivery and tissue engineering.[1][2][3] This guide provides a comprehensive technical overview of NMMA, from its fundamental chemical properties and synthesis to its polymerization behavior and application in creating functional materials.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of NMMA is essential for its effective use in synthesis and material design. These properties dictate storage conditions, reaction parameters, and the ultimate characteristics of the resulting polymers.

Chemical Structure

The structure of NMMA is key to its functionality. The methacryloyl group provides the site for polymerization, while the N-methoxymethyl group is the source of its crosslinking ability.

Caption: Chemical structure of this compound (NMMA).

Physicochemical Data

The following table summarizes the key physicochemical properties of NMMA. Note that this monomer is typically stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization and is heat-sensitive, requiring refrigerated storage.[1][4]

| Property | Value | Reference(s) |

| IUPAC Name | N-(methoxymethyl)-2-methylprop-2-enamide | [1] |

| Synonyms | NMMA, 3MA | [5][6] |

| CAS Number | 3644-12-0 | [4][7] |

| Molecular Formula | C₆H₁₁NO₂ | [5][7] |

| Molecular Weight | 129.16 g/mol | [7] |

| Appearance | Clear liquid | [7] |

| Boiling Point | 85 °C at 0.8 mmHg | [7][8][9] |

| Density | ~1.04 g/cm³ at 20 °C | [7] |

| Refractive Index | ~1.4690 - 1.4750 | [7] |

| Storage Temp. | 0-10 °C (Refrigerated) | [1] |

Synthesis and Spectroscopic Characterization

Established Synthetic Route

The most common and well-documented method for synthesizing NMMA involves a two-step reaction starting from methacrylamide, formaldehyde, and methanol.[1] This process is analogous to the synthesis of N-(Hydroxymethyl)acrylamide (NMA) from acrylamide.[10]

-

Hydroxymethylation: The first step is the formation of the N-methylol intermediate, N-(hydroxymethyl)methacrylamide. This reaction involves the addition of formaldehyde to the nitrogen atom of methacrylamide. It is typically conducted in an aqueous or acetone medium and is often base-catalyzed to enhance the nucleophilicity of the amide nitrogen.[1][10]

-

Etherification: The N-methylol intermediate is then reacted with methanol in an etherification step to yield the final NMMA product.[1]

Caption: The two-step synthesis pathway for NMMA.

Experimental Protocol: Synthesis of NMMA

This protocol is a representative procedure based on established methods for similar compounds.[10]

Materials:

-

Methacrylamide

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Acetone (Solvent)

-

Sodium Hydroxide (Catalyst)

-

Phthalic Acid (Neutralizer)

-

Polymerization Inhibitor (e.g., p-methoxyphenol)

Procedure:

-

Preparation: Charge a reactor with acetone and add the methacrylamide. Add a small amount of polymerization inhibitor.

-

Catalysis: Warm the mixture to approximately 40-45 °C with gentle stirring.

-

Reactant Addition: Carefully add formaldehyde to the mixture. The pH should be maintained around 8.5 using a dilute sodium hydroxide solution to catalyze the hydroxymethylation.

-

Reaction (Step 1): Maintain the temperature and allow the reaction to proceed isothermally for 1-2 hours to form N-(hydroxymethyl)methacrylamide.

-

Etherification (Step 2): Add an excess of methanol to the reaction mixture. The etherification can be promoted by slightly acidic conditions, though it may also proceed under the established basic conditions.

-

Neutralization: After the reaction period, add phthalic acid to neutralize the catalyst and adjust the final pH to between 7.0 and 8.0.

-

Product Isolation: Cool the solution to induce crystallization or use distillation under reduced pressure to isolate the final NMMA product.

Causality: The use of a base catalyst in step 3 deprotonates the amide nitrogen, making it a stronger nucleophile to attack the electrophilic carbonyl carbon of formaldehyde.[10] Maintaining a moderate temperature prevents unwanted side reactions and polymerization. The final neutralization step is crucial to quench the reaction and ensure the stability of the product.

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the molecular structure of the synthesized NMMA monomer.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂) of the methacryloyl group, the methyl protons (-CH₃) on the double bond, the methylene protons of the methoxymethyl group (-N-CH₂-O-), and the terminal methyl protons of the methoxy group (-O-CH₃). The relative integration of these peaks should correspond to the number of protons in each environment (2:3:2:3).

-

¹³C NMR Spectroscopy: The carbon NMR would show characteristic peaks for the carbonyl carbon (C=O), the vinyl carbons (C=C), and the carbons of the methoxymethyl side chain.

-

FTIR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretch (if any secondary amine is present, though it's tertiary in NMMA), C=O stretch (amide I band), C=C stretch, and C-O-C stretch of the ether linkage.

Polymerization and Crosslinking

The utility of NMMA is fully realized through its polymerization and subsequent crosslinking.

Polymerization Behavior

The methacryloyl group of NMMA allows it to participate in various polymerization reactions.

-

Free-Radical Polymerization: This is the most common method for polymerizing NMMA. It can be initiated using thermal or photoinitiators to create homopolymers or, more commonly, copolymers with other vinyl monomers like acrylates, styrenes, and other acrylamides.[1]

-

Controlled Radical Polymerization: While conventional free-radical polymerization offers limited control over polymer architecture, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to related methacrylamide monomers.[11] These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, which is critical for applications in drug delivery where batch-to-batch consistency is paramount.

-

Graft Copolymerization: NMMA can be incorporated as a pendant group in graft copolymers, allowing for the modification of existing polymer backbones to introduce crosslinking capabilities.[1]

The Self-Crosslinking Mechanism

The defining feature of NMMA-containing polymers is their ability to self-crosslink. This reaction is typically activated after the polymer has been formed and processed (e.g., cast as a film or formed into particles).

The crosslinking proceeds via the N-(methoxymethyl) group. Under the influence of heat (typically >120 °C) and/or an acid catalyst, the methoxymethyl group can react with another nearby methoxymethyl group or with the amide proton on another chain. This condensation reaction eliminates methanol and forms a stable methylene or ether linkage between the polymer chains.

Caption: Simplified mechanism of self-crosslinking in NMMA polymers.

This crosslinking dramatically alters the material's properties, converting a soluble or fusible thermoplastic into an insoluble and infusible thermoset network. The density of these crosslinks can be precisely controlled by adjusting the molar ratio of NMMA in the initial copolymerization, allowing for fine-tuning of the final material's mechanical strength, swelling behavior, and degradation profile.[3]

Applications in Drug Development and Biomedical Research

The unique properties of NMMA-based polymers make them highly suitable for a range of biomedical applications, particularly in the field of drug delivery.[2][12][13]

Controlled-Release Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as vehicles for drug delivery.[12] The ability of NMMA to form covalent crosslinks is ideal for creating stable hydrogel networks.

-

Tunable Swelling: By controlling the crosslink density (i.e., the amount of NMMA in the copolymer), the equilibrium water content and swelling ratio of the hydrogel can be precisely managed.[14] This, in turn, controls the mesh size of the polymer network, which dictates the diffusion rate of an encapsulated drug.

-

Enhanced Stability: The covalent crosslinks formed by NMMA provide greater mechanical and chemical stability compared to hydrogels formed by physical crosslinking (e.g., hydrogen bonds or ionic interactions).

Thermoresponsive Drug Delivery Systems

Many polyacrylamides exhibit thermoresponsive behavior, undergoing a reversible phase transition in aqueous solution at a lower critical solution temperature (LCST).[15][16] By copolymerizing NMMA with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), "smart" hydrogels can be created.[17] Below the LCST, the hydrogel is swollen and can be loaded with a drug. When heated above the LCST (e.g., to body temperature), the polymer network collapses, expelling water and releasing the encapsulated therapeutic agent in a controlled manner.[16][18] The inclusion of NMMA provides a mechanism to covalently lock the hydrogel structure, ensuring its integrity during these phase transitions.

Experimental Workflow: NMMA-Based Hydrogel for Drug Release

The following workflow outlines the key steps for fabricating and testing an NMMA-containing hydrogel for a drug release application.

Caption: Experimental workflow for an NMMA hydrogel drug delivery system.

Causality and Self-Validation: The purification step (B) is critical for ensuring biocompatibility, as residual unreacted acrylamide monomers can be cytotoxic.[19] The thermal curing step (D) activates the NMMA crosslinking chemistry, creating the stable network necessary for controlled release. The final analysis (F) validates the performance of the hydrogel by providing a quantitative release profile.

Safety and Handling

As with any reactive chemical, proper handling of NMMA is essential. The monomer is classified as an irritant and a potential skin sensitizer.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H319: Causes serious eye irritation.[4]

Handling and Storage:

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid breathing vapors.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and safety goggles or a face shield.[4][5]

-

Storage: Store in a cool, refrigerated (0-10 °C), and dry place away from heat and sources of ignition.[1] Ensure the container is tightly sealed. The monomer is typically supplied with a polymerization inhibitor (MEHQ).

-

Spills: In case of a spill, remove all sources of ignition and evacuate personnel. Use personal protective equipment and absorb the spill with an inert material.[5]

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[5]

Conclusion

This compound is a highly versatile functional monomer that serves as a powerful tool for materials scientists and drug development professionals. Its capacity for straightforward polymerization combined with a controllable, post-synthesis self-crosslinking mechanism allows for the rational design of advanced polymers with tailored properties. From creating robust, solvent-resistant networks to engineering smart, stimulus-responsive hydrogels for controlled drug delivery, NMMA provides a reliable chemical platform for innovation. By understanding its core properties, synthesis, and reactivity, researchers can effectively leverage NMMA to develop next-generation materials that address key challenges in medicine and technology.

References

-

Acrylamide, N-(methoxymethyl)-. ChemBK. [Link]

-

This compound, 50 g, CAS No. 3644-12-0. Carl ROTH. [Link]

-

This compound, 500 g, CAS No. 3644-12-0. Carl ROTH. [Link]

-

Methacrylamide. Grokipedia. [Link]

-

Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

-

This compound. esdchem. [Link]

-

Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI. [Link]

-

Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane. ResearchGate. [Link]

-

New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PubMed Central. [Link]

-

Thermoresponsive properties of polyacrylamides in physiological solutions. Royal Society of Chemistry. [Link]

- Process for preparing n-methyl(meth)acrylamide.

-

Thermo-responsive copolymer, composed of N,N-dimethylaminopropylacrylamide... ResearchGate. [Link]

-

Thermoresponsive Polymers for Biomedical Applications. MDPI. [Link]

-

Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride... Royal Society of Chemistry. [Link]

-

Synthesis of Thermoresponsive Polymers for Drug Delivery. PubMed. [Link]

-

Bulk Depolymerization of PMMA via Pendent Group Activation. ChemRxiv. [Link]

-

Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. National Institutes of Health. [Link]

-

Designing Drug Delivery Vehicles based on N-(2-Hydroxypropyl) Methacrylamide. ResearchGate. [Link]

Sources

- 1. N-(Methoxymethyl)acrylamide (NMMA) - CAS 3644-11-9 [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 3644-12-0 | TCI AMERICA [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Methoxymethyl-methacrylamid; this compound; Methoxymethylen-methacrylamid; 2-Propenamide,N-(methoxymethyl)-2-methyl; Methacrylsaeure-(methoxymethyl-amid); n-(methoxymethyl)-2-methylacrylamide | Chemrio [chemrio.com]

- 7. 3644-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 3644-12-0 [chemicalbook.com]

- 9. This compound CAS#: 3644-12-0 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thermoresponsive properties of polyacrylamides in physiological solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to N-(Methoxymethyl)methacrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N-(Methoxymethyl)methacrylamide, a functional monomer with significant applications in polymer chemistry and materials science. We will delve into its fundamental molecular properties, including its precise molecular weight and chemical formula, and provide validated protocols for its characterization.

Core Molecular Identity

This compound, often abbreviated as NMMA, is a derivative of methacrylamide.[1] The introduction of the N-methoxymethyl group provides a reactive site for crosslinking, making it a valuable component in the synthesis of functional polymers.

Molecular Formula and Weight

The exact molecular characteristics are foundational for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

These values are critical for preparing solutions of known concentration and for interpreting data from mass spectrometry.

Key Identification and Physicochemical Properties

For practical laboratory use and regulatory compliance, the following identifiers and properties are essential.

| Property | Value | Source |

| CAS Number | 3644-12-0 | [2][6] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | ~1.03-1.04 g/cm³ at 20°C | [3][7] |

| Boiling Point | 85°C at 0.8 mmHg | [3][5] |

| Water Solubility | 800 g/L at 20°C | [4][5] |

Molecular Structure and Visualization

The functionality of this compound is directly derived from its molecular architecture. It contains a polymerizable methacrylamide group and a reactive N-methoxymethyl group that can undergo crosslinking reactions, often under thermal or acidic conditions.

Structural Diagram

The following diagram illustrates the connectivity of atoms within the this compound molecule.

Caption: Molecular structure of this compound.

Experimental Verification Protocols

To ensure the identity and purity of this compound in a research setting, standardized analytical techniques are employed. The following protocols outline the verification of its molecular weight and structure.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of this compound is 129.16 g/mol .

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule, minimizing fragmentation and clearly showing the molecular ion.

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set the mass spectrometer to positive ion detection mode. The amide nitrogen can be protonated to form [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 200 to ensure the expected ion is captured.

-

Use a capillary voltage of approximately 3-4 kV.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for several minutes to obtain a stable signal and good spectral average.

-

Data Analysis:

-

Examine the resulting mass spectrum for the protonated molecular ion [M+H]⁺.

-

Expected Result: A prominent peak should be observed at m/z 130.17 (129.16 for C6H11NO2 + 1.007 for H⁺). The presence of a sodium adduct [M+Na]⁺ at m/z 152.14 is also common.

-

Caption: ESI-MS workflow for molecular weight confirmation.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To verify the chemical structure of this compound by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for structural elucidation.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of 300 MHz or higher for good signal resolution.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

-

Data Acquisition: Record the spectrum at room temperature.

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts (δ) and coupling patterns.

-

Expected Signals:

-

~5.5-6.0 ppm: Two singlets or narrow multiplets, corresponding to the two vinyl protons (=CH₂).

-

~4.8 ppm: A doublet, corresponding to the N-CH₂-O protons, likely coupled to the N-H proton.

-

~3.4 ppm: A singlet, corresponding to the methoxy (-OCH₃) protons.

-

~1.9 ppm: A singlet, corresponding to the methyl (C-CH₃) protons.

-

Variable (e.g., ~7.0 ppm): A broad singlet for the amide (N-H) proton.

-

-

The presence of these signals with the correct integration ratios confirms the molecular structure.[6]

Conclusion

This compound is a key monomer defined by its molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol .[3][4][5] Its unique structure, featuring both a polymerizable double bond and a reactive crosslinking site, makes it highly valuable in the development of advanced polymers and materials. The experimental protocols detailed herein provide a robust framework for researchers to confidently verify the identity and purity of this compound, ensuring the integrity of their scientific investigations and development processes.

References

-

Carl ROTH GmbH. (n.d.). This compound. Retrieved from Carl ROTH website. [Link]

-

Carl ROTH GmbH. (n.d.). This compound, 500 g. Retrieved from Carl ROTH website. [Link]

-

Wikipedia. (2023). Methacrylamide. Retrieved from Wikipedia. [Link]

Sources

- 1. Methacrylamide - Wikipedia [en.wikipedia.org]

- 2. This compound | 3644-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound CAS#: 3644-12-0 [m.chemicalbook.com]

- 4. This compound | 3644-12-0 [chemicalbook.com]

- 5. 3644-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 50 g, CAS No. 3644-12-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 7. This compound, 500 g, CAS No. 3644-12-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

An In-Depth Technical Guide to the Synthesis of N-(Methoxymethyl)methacrylamide (MOM-MAA)

Introduction: The Versatility of N-(Methoxymethyl)methacrylamide

This compound (MOM-MAA) is a functional monomer of significant interest in the field of polymer science and materials chemistry. Its unique bifunctional structure, which combines a polymerizable methacrylamide group with a reactive N-methoxymethyl ether moiety, makes it a valuable crosslinking agent. This dual functionality allows for a two-stage curing process: initial free-radical polymerization through the vinyl group to form a linear polymer, followed by a subsequent acid-catalyzed condensation of the methoxymethyl groups to create a durable, crosslinked thermoset polymer network.

This capability is leveraged in a variety of applications, including the formulation of high-performance coatings, adhesives, textile finishing agents, and photosensitive resins. The crosslinked polymers derived from MOM-MAA often exhibit enhanced thermal stability, solvent resistance, and mechanical strength. This guide provides a comprehensive, in-depth exploration of the synthesis of MOM-MAA, designed for researchers, chemists, and professionals in polymer and drug development. We will delve into the mechanistic principles, provide detailed, field-proven experimental protocols, and outline robust methods for purification and characterization.

Synthesis Overview and Mechanistic Principles

The synthesis of this compound is most effectively achieved through a two-step reaction pathway. This strategy ensures high selectivity and yield by first creating a stable intermediate, N-(Hydroxymethyl)methacrylamide (HMMAA), which is then converted to the final product.

Step 1: Base-Catalyzed Hydroxymethylation of Methacrylamide The initial step involves the reaction of methacrylamide with formaldehyde. This is a classic nucleophilic addition reaction.[1] The process is typically catalyzed by a base, which deprotonates the amide nitrogen of methacrylamide. This generates a potent nucleophile (an amide anion) that readily attacks the electrophilic carbonyl carbon of formaldehyde.[1] The resulting alkoxide intermediate is then protonated during workup to yield N-(Hydroxymethyl)methacrylamide. The causality for using a base is to increase the nucleophilicity of the methacrylamide, thereby accelerating the reaction and enabling it to proceed under mild temperature conditions, which critically minimizes undesired side reactions like polymerization.

Step 2: Acid-Catalyzed Etherification The second step is the conversion of the hydroxymethyl group of HMMAA into a methoxymethyl ether. This is achieved through an acid-catalyzed condensation reaction with methanol. The acid catalyst (e.g., sulfuric acid) protonates the hydroxyl group of HMMAA, transforming it into a good leaving group (water). A methanol molecule then acts as a nucleophile, attacking the electrophilic carbon and, after deprotonation, forming the stable ether linkage of MOM-MAA. This acid-catalyzed pathway is essential for facilitating the dehydration required for ether formation.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the two-step synthesis of MOM-MAA.

Detailed Experimental Protocols

Safety Precaution: Methacrylamide, formaldehyde, and the final product are hazardous materials.[2] All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-(Hydroxymethyl)methacrylamide (HMMAA)

This protocol is adapted from established methods for the hydroxymethylation of acrylamides.[1][3]

-

Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, add methacrylamide (85.1 g, 1.0 mol) and deionized water (150 mL).

-

Dissolution & Inhibition: Stir the mixture at room temperature until the methacrylamide is fully dissolved. Add 4-methoxyphenol (MEHQ) (0.1 g) as a polymerization inhibitor.[4]

-

Cooling and Catalysis: Circulate coolant through the reactor jacket to bring the solution temperature to 15-20°C. While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise to adjust the pH to approximately 10.0.

-

Formaldehyde Addition: Slowly add a 37% aqueous formaldehyde solution (89.0 g, 1.1 mol) to the reactor over 60 minutes, ensuring the temperature does not exceed 25°C. Maintain the pH between 9.5 and 10.0 by adding 1 M NaOH as needed.

-

Reaction: After the addition is complete, continue stirring the mixture at 20-25°C for 3-4 hours.

-

Neutralization: Cool the reactor to 15°C and carefully neutralize the reaction mixture to a pH of ~7.0 by the dropwise addition of 1 M sulfuric acid.

-

Isolation: The resulting aqueous solution of N-(Hydroxymethyl)methacrylamide is of sufficient purity for direct use in the subsequent step. For isolation of the solid, the solution can be concentrated under reduced pressure and the product crystallized, though this is not necessary for the next step.[5]

| Parameter | Value | Source |

| Methacrylamide | 1.0 mol (85.1 g) | [6] |

| Formaldehyde (37% aq.) | 1.1 mol (89.0 g) | [1] |

| Catalyst | Sodium Hydroxide (to pH 10) | [3] |

| Inhibitor | MEHQ (0.1 g) | [4] |

| Solvent | Deionized Water (150 mL) | |

| Temperature | 15-25 °C | [1] |

| Reaction Time | 3-4 hours | |

| Expected Product | Aqueous solution of HMMAA | |

| Table 1: Reagents and Conditions for HMMAA Synthesis. |

Protocol 2: Synthesis of this compound (MOM-MAA)

-

Reactor Setup: To the aqueous solution of HMMAA (~325 g from Protocol 1) in a 1 L reactor equipped with a mechanical stirrer and thermometer, add methanol (320 g, 10.0 mol).

-

Acidification: Cool the solution to 10°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, 5.0 g) dropwise while stirring vigorously. The addition is exothermic and the temperature should be kept below 20°C.

-

Reaction: After the acid addition, warm the mixture to 40-45°C and maintain this temperature with stirring for 5 hours.

-

Neutralization & Quenching: Cool the reaction mixture to 10°C. Slowly add a 20% w/w aqueous sodium carbonate solution until the pH of the mixture is ~7. This will quench the acid catalyst and cause the precipitation of sodium sulfate.

-

Phase Separation: Add saturated brine solution (100 mL) to the mixture to aid in phase separation. Transfer the entire mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Extraction: Separate the lower aqueous layer. Wash the organic layer twice with 100 mL portions of saturated brine.

-

Drying: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. The resulting solution is crude MOM-MAA in methanol.

Purification and Characterization

The final product, MOM-MAA, is a liquid that must be purified by vacuum distillation to remove the methanol solvent, unreacted starting materials, and any side products.[7]

Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus. Ensure a polymerization inhibitor (e.g., a small amount of MEHQ or copper(I) chloride) is added to the distilling flask to prevent polymerization at elevated temperatures.[3]

-

Distillation: Heat the crude product gently under reduced pressure. First, methanol will distill off at a low temperature. After the methanol is removed, increase the temperature to distill the this compound. The product will distill at approximately 85°C / 0.8 mmHg .

-

Collection: Collect the clear, colorless liquid fraction corresponding to the pure product. The purified monomer should be stored in a refrigerator with an inhibitor.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | ~85°C @ 0.8 mmHg |

| Table 2: Physicochemical Properties of this compound.[8] |

Characterization

Confirmation of the product's structure and purity is essential and is best achieved using spectroscopic methods.[9]

¹H Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for structural verification. The spectrum should be recorded in a deuterated solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | broad singlet | 1H | N-H |

| ~5.7 | singlet | 1H | C=CH ₂ (cis to C=O) |

| ~5.4 | singlet | 1H | C=CH ₂ (trans to C=O) |

| ~4.8 | doublet | 2H | N-CH ₂-O |

| ~3.3 | singlet | 3H | O-CH ₃ |

| ~1.9 | singlet | 3H | C-CH ₃ |

| Table 3: Predicted ¹H NMR Spectral Data for MOM-MAA. |

-

Key Validation Points: The disappearance of the broad -OH signal from the HMMAA intermediate and the appearance of a new singlet at ~3.3 ppm (for the -OCH₃ group) and a doublet at ~4.8 ppm (for the N-CH₂-O group) are critical confirmations of successful etherification. The integration values should correspond to the number of protons in each environment.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups.

-

~3300 cm⁻¹: N-H stretch

-

~1660 cm⁻¹: Amide I band (C=O stretch)

-

~1625 cm⁻¹: C=C vinyl stretch

-

~1100 cm⁻¹: C-O-C ether stretch (a key indicator of product formation)

Conclusion

The two-step synthesis of this compound presented in this guide is a robust and scalable method for producing this versatile crosslinking monomer. The initial base-catalyzed hydroxymethylation of methacrylamide followed by an acid-catalyzed etherification with methanol provides a reliable pathway to the target compound. Careful control of reaction parameters such as temperature and pH is crucial for maximizing yield and minimizing side reactions.[1] Final purification by vacuum distillation yields a high-purity product suitable for demanding applications in polymer and materials science. The analytical procedures outlined provide a clear system for validating the successful synthesis and purity of the final product.

References

- Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE.

- Arkema. (n.d.). N-(Methoxymethyl)acrylamide (MOM-MAA).

- BenchChem. (n.d.). N-(Hydroxymethyl)acrylamide synthesis from acrylamide and formaldehyde.

- Ataman Kimya. (n.d.). N-METHYLOLACRYLAMIDE.

- National Center for Biotechnology Information. (n.d.). N-Methylolacrylamide - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.

- Guidechem. (n.d.). What is the synthesis method of N-Methylolacrylamide and its applications?.

- ChemicalBook. (n.d.). Methacrylamide(79-39-0) 1H NMR spectrum.

- BenchChem. (n.d.). A Researcher's Guide to 1H NMR Characterization of Methacrylated Polymers.

- Google Patents. (n.d.). EP3652150A1 - Process for preparing n-methyl(meth)acrylamide.

- The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved from The Royal Society of Chemistry website.

- Chemrio. (n.d.). Methoxymethylen-methacrylamid; 2-Propenamide,N-(methoxymethyl)-2-methyl.

- Google Patents. (n.d.). US5220065A - Method for producing n-methylolacrylamide.

- ResearchGate. (n.d.). ¹H-NMR Spectrum of poly(methacrolein-co-methacrylamide) (Condition 1)....

- BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.

- Wikipedia. (2023). Methacrylamide.

- Simonsick, W. J., et al. (n.d.).

- Sigma-Aldrich. (n.d.). N-(Hydroxymethyl)acrylamide 48wt. water 924-42-5.

- Google Patents. (n.d.). US4518462A - Distillation process for purifying methyl methacrylate.

- National Center for Biotechnology Information. (n.d.). N-Methylolacrylamide. In PubChem Compound Summary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methylolacrylamide | C4H7NO2 | CID 13543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylolacrylamide - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Methacrylamide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Methoxymethyl-methacrylamid; this compound; Methoxymethylen-methacrylamid; 2-Propenamide,N-(methoxymethyl)-2-methyl; Methacrylsaeure-(methoxymethyl-amid); n-(methoxymethyl)-2-methylacrylamide | Chemrio [chemrio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of N-(Methoxymethyl)methacrylamide

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N-(Methoxymethyl)methacrylamide (CAS No. 3644-12-0). It is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. Beyond a standard Safety Data Sheet (SDS), this document elucidates the rationale behind safety procedures, offering practical insights to foster a robust safety culture in the laboratory.

Compound Identification and Physicochemical Profile

This compound, also known as 3MA or N-(methoxymethyl)-2-methyl-2-propenamide, is a functionalized acrylamide monomer. Its unique structure, containing both a reactive double bond and a methoxymethyl group, makes it a valuable component in the synthesis of polymers for hydrogels, coatings, and adhesives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3644-12-0 | [2][3][4] |

| Molecular Formula | C6H11NO2 | [2][3] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Boiling Point | 85°C at 0.8 mmHg | [2][3][4] |

| Melting Point | -3 to 1°C | [1] |

| Density | Approximately 1.04 - 1.05 g/cm³ at 20°C | [3][5] |

| Flash Point | 88°C | [5] |

Understanding these properties is the first step in a thorough risk assessment. The liquid state at room temperature and its boiling point are critical factors in determining appropriate ventilation and handling procedures to minimize inhalation exposure.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity and irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

These classifications are not merely administrative; they are based on toxicological data and dictate the necessary precautions. For instance, the "Harmful if swallowed" classification (H302) is a direct result of its oral LD50 value, which has been determined in animal studies.[5] The skin and eye irritation classifications (H315 and H319) are based on observations of local effects upon contact.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and culminating in the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is adequate ventilation.[2][6] Given its potential to cause respiratory irritation, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is crucial not only to prevent inhalation of vapors but also to contain any accidental spills. An emergency shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment: A Necessary Barrier

The selection of PPE is a critical decision-making process based on the identified hazards.

Caption: PPE selection workflow based on GHS hazards.

-

Hand Protection : Wear impervious gloves, such as nitrile rubber.[2][5] Gloves must be inspected before use, and it is crucial to wash and dry hands thoroughly after handling.[2]

-

Eye and Face Protection : Tightly fitting safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, impervious protective clothing may be necessary.[5]

-

Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator should be used.[6] The type of respirator will depend on the concentration of airborne contaminants.

Safe Handling, Storage, and Disposal Protocols

Handling

-

Work in a well-ventilated area and avoid the formation of aerosols or mists.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials such as strong oxidizing agents, peroxides, and heavy metals.[6] The substance may undergo polymerization, so it is often supplied with a stabilizer like MEHQ (monomethyl ether hydroquinone).[5]

Disposal

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[2]

Emergency Procedures: A Systematic Approach

In the event of an emergency, a calm and systematic response is crucial. The following protocols are designed to mitigate harm to personnel and the environment.

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures

-

Inhalation : Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] Seek medical advice if irritation persists.

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a physician.[2]

-

Ingestion : Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures

For a spill, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to safe areas.[2] Prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2] Do not allow the chemical to enter drains, as it can be harmful to the aquatic environment.[2]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Oral Toxicity : this compound is harmful if swallowed, with a reported oral LD50 in rats of 192 µL/kg.[5]

-

Skin and Eye Irritation : It is a known skin and eye irritant.[2][5]

-

Respiratory Irritation : Inhalation of vapors or mists may cause respiratory tract irritation.[8]

-

Carcinogenicity and Mutagenicity : There is currently no data available to classify this substance as a carcinogen or mutagen.[5]

Conclusion

This compound is a valuable research chemical, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into laboratory-specific standard operating procedures, researchers can mitigate risks and ensure a safe working environment. Adherence to these guidelines is not just a matter of compliance but a cornerstone of responsible scientific practice.

References

-

Acrylamide, N-(methoxymethyl)- - ChemBK. (2024). Retrieved from [Link]

-

N-Methylmethacrylamide | C5H9NO | CID 77495 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, 50 g, CAS No. 3644-12-0 | Research Chemicals. (n.d.). Retrieved from [Link]

-

This compound, 500 g, CAS No. 3644-12-0 | Research Chemicals. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3644-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 3644-12-0 [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. N-Methylmethacrylamide | C5H9NO | CID 77495 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(Methoxymethyl)methacrylamide solubility in organic solvents

Beginning Solubility Research

I am now initiating a comprehensive search for the solubility data of N-(Methoxymethyl)methacrylamide (NMMA) across various organic solvents. My focus is on common laboratory solvents such as alcohols, ketones, ethers, and esters. The goal is to build a thorough understanding of NMMA's behavior.

Expanding Solubility Scope

I am now broadening the solubility search. Alongside the solvents, I'm focusing on protocols to measure solubility of compounds like NMMA. Understanding its properties like polarity and structure is also key. Then I will explore applications, especially in polymerization. This will inform my upcoming technical guide.

Investigating NMMA Solubility

I am now delving into the solubility landscape of NMMA, beginning with an extensive data search across organic solvents, specifically focusing on alcohols, ketones, and ethers. Simultaneously, I am researching established methodologies to ascertain solubility, essential for monomers like NMMA. Also, I intend to study NMMA's inherent chemical characteristics, such as polarity. This understanding will pave the way for a practical technical guide.

Defining NMMA Properties

I've made headway in defining NMMA's key properties. My search revealed a water solubility of 800 g/L at 20°C. Further, sources describe it consistently as a clear, colorless to light yellow liquid. The primary application seems to be in polymer science.

Seeking Specific Solvent Data

I'm now shifting gears to find NMMA's solubility in organic solvents. My initial search didn't provide any specific data. While I have the water solubility and general descriptors, finding quantitative or even qualitative information about NMMA in organic solvents is essential. I'm focusing my search on structurally similar compounds to make an educated guess. I'm exploring acrylamide derivatives and compounds with similar functional groups for solubility data, as a basis for estimation.

Developing Search Strategies

I am now focusing on the solubility of NMMA in organic solvents. My initial search provided water solubility and general descriptors. But I need to find quantitative or qualitative data for NMMA. I've designed several search strategies, including looking for similar compounds like acrylamide derivatives and compounds with similar functional groups. I am also investigating its polarity and hydrogen bonding, and looking for patents that involve NMMA as a monomer. The plan is to create a guide including theoretical principles, solubility profile, experimental methods, and visualizations.

Reviewing Solubility Data

I have been reviewing the search results regarding NMMA and similar acrylamide derivatives. The water solubility of NMMA is known to be quite high, at 800 g/L at 20°C. Also, I've gathered qualitative data regarding the solubility of these compounds in solvents like methanol. This gives me a clearer picture of their behaviour.

Analyzing Solvent Behavior

My recent analysis has helped me to understand the solubility landscape. While water solubility for NMMA is well-documented, the information regarding organic solvents is still sparse. I have gathered solubility details for related acrylamide derivatives, particularly in solvents like methanol, ethanol, chloroform, tetrahydrofuran, and 1,4-dioxane. Despite this, I lack specific quantitative data on NMMA's behaviour in these solvents. Thus, I need to consolidate available data, and lean into solubility principles.

Formulating the Guide Structure

I'm now structuring the technical guide, starting with an introduction to NMMA and the significance of its solubility. I will explain the underlying principles, like "like dissolves like," polarity, and hydrogen bonding. I'll also present a table summarizing the existing water solubility data. The next step is a focus on the creation of a table with inferred solubility for organic solvents, using information gathered from other acrylamide derivatives and associated references. The plan is to complete the whitepaper.

Developing the Technical Guide

I'm now structuring the guide, which will begin with an introduction to NMMA and the significance of its solubility. I'll describe solubility principles like "like dissolves like" and hydrogen bonding. I'll summarize existing water solubility data in a table, and then create a table with inferred solubility for organic solvents based on data from similar compounds. I plan to include experimental procedures for solubility determination.

N-(Methoxymethyl)methacrylamide physical appearance and state

An In-depth Technical Guide to the Physical Properties of N-(Methoxymethyl)methacrylamide

This guide provides a detailed examination of the physical and chemical properties of this compound (N-MAMMA), CAS No. 3644-12-0. Designed for researchers, chemists, and professionals in drug development and polymer science, this document synthesizes technical data with practical insights to ensure safe and effective handling and application of this versatile monomer.

Core Physical Characteristics: A Compound of Duality

This compound is a functional monomer prized for its methacrylamide group, which is readily polymerizable, and its N-methoxymethyl group, which enables post-polymerization crosslinking reactions. Understanding its fundamental physical state is the first step in leveraging its capabilities.

Physical State and Appearance

At standard ambient temperature and pressure (SATP), this compound is a clear, colorless to light yellow liquid[1][2][3][4]. There is conflicting information in the literature, with some sources describing it as a white solid[5] or listing a high melting point of 78°C[6]. However, extensive supplier technical data corroborates a low melting point, typically around 1°C[3], with some estimates ranging from -3 to 1°C[5].

Expert Insight: The discrepancy arises from the compound's low freezing point. While it exists as a liquid under typical laboratory conditions (20-25°C), it will solidify into a waxy or crystalline solid if stored under refrigeration at temperatures below its freezing point. The higher reported melting point of 78°C is likely an error or pertains to a different, unspecified compound, as it is inconsistent with the bulk of available safety and technical data sheets. The material's appearance as a liquid is therefore the expected state for handling and use in most applications. Information regarding its odor is not consistently available, with technical data sheets often listing it as "no data available"[3][6].

Quantitative Physical Data

A precise understanding of N-MAMMA's physical properties is critical for experimental design, process scale-up, and safety assessments. The following table summarizes its key quantitative characteristics based on available technical literature.

| Property | Value | Significance for Researchers |

| Molecular Formula | C₆H₁₁NO₂[6][7][8] | Fundamental for stoichiometric calculations in polymer synthesis. |

| Molar Mass | 129.16 g/mol [1][7][8] | Essential for calculating molar ratios and concentrations. |

| Physical State (at 20°C) | Liquid[3][4] | Dictates handling procedures, requiring liquid transfer techniques. |

| Melting/Freezing Point | ~1°C[3] | Confirms liquid state at room temperature. Important for storage considerations to avoid phase change. |

| Boiling Point | 85°C @ 0.8 mmHg (1.07 kPa)[1][6][9][10] | Indicates low volatility at STP. Vacuum distillation is required for purification to prevent thermal decomposition or polymerization. |

| Density (at 20°C) | 1.03 - 1.05 g/cm³[1][3][7][8] | Slightly denser than water. Necessary for mass-to-volume conversions and reaction modeling. |

| Water Solubility (at 20°C) | 800 g/L[1] | High water solubility makes it suitable for aqueous polymerization techniques like emulsion or solution polymerization. |

| Refractive Index (at 20°C) | 1.4690 - 1.4750[1] | A key parameter for quality control to confirm purity and identity of incoming material. |

Laboratory Application: From Storage to Synthesis

The physical properties of N-MAMMA directly influence its proper storage, handling, and use in experimental protocols. Its nature as a reactive monomer necessitates specific precautions to ensure its stability and performance.

The Imperative of Stabilization

The methacrylamide functional group contains a vinyl bond that is susceptible to spontaneous, free-radical polymerization. This reaction can be initiated by heat, light, or the presence of contaminants. If uncontrolled, this process is exothermic and can lead to a rapid increase in pressure within a sealed container, posing a significant safety hazard.

To prevent premature polymerization and ensure a viable shelf life, N-MAMMA is almost universally supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ)[3][4].

Expert Insight: The presence of a stabilizer is a critical control parameter. Researchers must be aware that purification methods, such as distillation or column chromatography, will remove the inhibitor. The purified, unstabilized monomer has a very limited shelf life and must be used immediately or stored under inert atmosphere at low temperatures for a short period.

Recommended Storage and Handling Workflow

Correct handling is a self-validating system that preserves the monomer's integrity from receipt to use. The physical state (liquid) and thermal sensitivity are central to this protocol. Recommended storage temperatures are typically between +2°C and +8°C to minimize the risk of spontaneous polymerization while keeping the material in its liquid state for ease of use[7][8].

The logical workflow for handling N-MAMMA is illustrated below.

Caption: Logical workflow for N-MAMMA storage and handling.

Experimental Integrity: A Self-Validating Protocol

For research applications where material purity is paramount, especially in fields like drug delivery or advanced materials, verifying the physical properties of a new or stored batch of N-MAMMA is a crucial step. This protocol ensures that the material conforms to expected standards before its inclusion in critical experiments.

Step-by-Step Physical Property Verification

-

Visual and Olfactory Inspection:

-

Procedure: Carefully observe the sample in a well-lit area. It should be a clear liquid, free of suspended solids or turbidity. The color should fall within the colorless to pale yellow range[2][4].

-

Causality: The presence of solid precipitates could indicate polymerization or contamination. A significant darkening of the yellow color may suggest degradation or exposure to contaminants.

-

-

Density Confirmation:

-

Procedure: Using a calibrated pycnometer or a digital densitometer, measure the density of the liquid at a controlled temperature (e.g., 20°C).

-

Causality: The measured density should fall within the accepted range of 1.03-1.05 g/cm³[1][3][7][8]. A significant deviation can indicate the presence of impurities (e.g., residual solvents from synthesis) or partial polymerization, which would increase the density.

-

-

Refractive Index Measurement:

-

Procedure: Place a drop of the monomer on a calibrated refractometer (Abbe or digital) and measure the refractive index at 20°C.

-

Causality: The refractive index is highly sensitive to purity. The value should be within the specified range of 1.4690-1.4750[1]. This measurement provides a fast and reliable check against the manufacturer's certificate of analysis.

-

This three-step verification process acts as a robust, self-validating system, providing researchers with a high degree of confidence in the material's identity and purity before committing it to complex and valuable experiments.

References

-

ChemBK. (2024). Acrylamide, N-(methoxymethyl)-. Retrieved from ChemBK. [Link]

-

Carl ROTH. (n.d.). This compound, 50 g, CAS No. 3644-12-0. Retrieved from Carl ROTH. [Link]

-

Carl ROTH. (n.d.). This compound, 500 g, CAS No. 3644-12-0. Retrieved from Carl ROTH. [Link]

Sources

- 1. 3644-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 3644-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 3644-12-0 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound, 50 g, CAS No. 3644-12-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 8. This compound, 500 g, CAS No. 3644-12-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 9. This compound CAS#: 3644-12-0 [m.chemicalbook.com]

- 10. This compound | 3644-12-0 [chemicalbook.com]

N-(Methoxymethyl)methacrylamide boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of N-(Methoxymethyl)methacrylamide

Abstract

This compound (NMMA) is a functional monomer of significant interest in materials science and polymer chemistry. Its dual reactivity, featuring a polymerizable methacrylamide group and a latent cross-linking methoxymethyl group, allows for the synthesis of advanced polymers with tailored properties. A thorough understanding of its fundamental physicochemical properties, particularly its thermal characteristics such as boiling and melting points, is critical for its effective synthesis, purification, storage, and application. This guide provides a comprehensive analysis of the boiling point of NMMA, discusses the absence of readily available melting point data, and presents detailed protocols for its experimental determination. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals working with this versatile cross-linking agent.

Introduction to this compound

This compound, with CAS No. 3644-12-0, is a derivative of methacrylamide that plays a crucial role as a self-cross-linking monomer. The molecule incorporates a vinyl group that readily participates in copolymerization with other monomers (e.g., acrylates, methacrylates), while the N-methoxymethyl group provides a site for cross-linking reactions.[1] This cross-linking is typically initiated post-polymerization, often by the evaporation of water from a polymer emulsion, which leads to the formation of a stable, three-dimensional polymer network.[1]

The resulting polymers exhibit enhanced performance characteristics, including superior water and solvent resistance and durability.[1] These properties make NMMA an invaluable component in a wide range of applications, including:

-

Architectural latex paints[1]

-

Textile printing binders and leather finishing agents[1]

-

High-solid acrylic resins[1]

-

Adhesives[2]

Accurate knowledge of physical constants like the boiling point is not merely academic; it is essential for the practical purification of the monomer via vacuum distillation, for establishing safe handling procedures, and for controlling polymerization conditions.

Physicochemical Properties Summary

The key physical and chemical properties of this compound are summarized below. It is critical to note the discrepancies in reported values from different suppliers, which may stem from variations in measurement conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 3644-12-0 | [3][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [5][6][7] |

| Boiling Point | 85 °C at 0.8 mmHg88-90 °C (pressure not specified) | [3][6][5][7] |

| Melting Point | Not Reported | N/A |

| Density / Specific Gravity | 1.03 g/cm³ (20/20 °C)1.04 g/cm³ (at 20 °C) | [3][6] |

| Refractive Index | 1.47 | [3] |

| Flash Point | 105 °C122 °C | [3][5][7] |

| Vapor Pressure | 3.17 Pa at 25 °C | [6] |

Analysis of Thermal Properties

Boiling Point

The boiling point of this compound is most reliably cited as 85 °C at a reduced pressure of 0.8 mmHg.[3][6] The specification of pressure is fundamentally important. NMMA, like many monomers, is susceptible to thermal stress, which can induce spontaneous and uncontrolled polymerization. Attempting to distill such a compound at standard atmospheric pressure would require significantly higher temperatures, drastically increasing the risk of polymerization or chemical decomposition.

Causality Behind Vacuum Distillation: The use of vacuum distillation is a standard and necessary purification technique for thermally sensitive liquids. By reducing the ambient pressure, the temperature required to reach the liquid's boiling point is significantly lowered. This allows for the safe and effective separation of the monomer from non-volatile impurities, catalysts, or byproducts from its synthesis without compromising the chemical integrity of the product. The reported range of 88-90 °C from some suppliers lacks a specified pressure, rendering it less useful for precise experimental replication, though it likely corresponds to a similar low-pressure regime.[5][7]

Melting Point

A melting point for this compound is not reported in standard chemical databases or supplier technical data sheets. This absence of data strongly suggests that its freezing point is well below typical ambient temperatures, meaning it exists as a stable liquid under normal laboratory conditions. For most of its industrial and research applications, where it is handled as a liquid, the melting point is not a critical parameter.

Experimental Determination of Boiling Point

The following protocol describes a self-validating system for the accurate determination of a substance's boiling point under vacuum, a process essential for verifying the purity and identity of NMMA.

Rationale for Methodology

A vacuum ebulliometer or a standard vacuum distillation apparatus is employed to measure the boiling point at a precisely controlled, reduced pressure. The key to an accurate and trustworthy measurement lies in achieving a state of equilibrium where the temperature of the boiling liquid and its vapor remain constant at a stable pressure. This "boiling plateau" is the definitive data point.

Protocol: Boiling Point Determination by Vacuum Distillation

1. Apparatus Setup:

- Assemble a standard vacuum distillation apparatus using a round-bottom flask, a Claisen or distillation head equipped with a thermometer or temperature probe, a condenser, a receiving flask, and a vacuum trap.

- Connect the apparatus to a vacuum pump via a vacuum hose.

- Crucially, install a digital manometer or McLeod gauge between the trap and the pump to accurately measure the pressure within the system.

- Place the round-bottom flask in a heating mantle and add a magnetic stir bar or boiling chips to ensure smooth boiling.

2. Sample Preparation:

- Charge the round-bottom flask with a sample of this compound. Ensure the sample contains a polymerization inhibitor (e.g., MEHQ) to prevent polymerization during heating.[1][3]

- The flask should not be more than two-thirds full.

3. Measurement Procedure:

- Begin stirring and slowly open the system to the vacuum pump. Evacuate the apparatus to the desired pressure (e.g., target 0.8 mmHg).

- Once the pressure has stabilized, begin gentle heating of the sample.

- Observe the temperature as the liquid begins to boil and reflux in the distillation head.

- Record the temperature and pressure only when a steady state is achieved: the temperature reading on the thermometer remains constant, and a consistent rate of condensation is observed in the condenser. This constant temperature is the boiling point at the measured pressure.

4. System Validation:

- A stable pressure reading from the manometer is non-negotiable for an accurate result. Fluctuations in pressure will lead to a fluctuating boiling point.

- The observation of a distinct temperature plateau confirms that the measurement corresponds to the boiling point of the bulk liquid, not a transient or fractional distillation effect.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for vacuum ebulliometry.

Synthesis and Purification Overview

Synthesis Pathway

While detailed proprietary synthesis methods vary, the synthesis of N-alkoxymethyl acrylamides generally follows a two-step process. The analogous compound, N-(Hydroxymethyl)acrylamide, is produced via the hydroxymethylation of acrylamide with formaldehyde.[8] NMMA is subsequently formed through the etherification of this intermediate with methanol, typically under acidic or basic conditions.

Visualization: Simplified Synthesis Route

Sources

- 1. N-(Methoxymethyl)acrylamide (NMMA) - CAS 3644-11-9 [benchchem.com]

- 2. Qingdao RENAS Polymer Material Co.,Ltd. sell N-(methoxymethyl)acrylamide [zk-fy.com]

- 3. This compound | 3644-12-0 | TCI AMERICA [tcichemicals.com]

- 4. This compound, 500 g, CAS No. 3644-12-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound CAS#: 3644-12-0 [m.chemicalbook.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(Methoxymethyl)methacrylamide for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of N-(Methoxymethyl)methacrylamide (NMMA), a functional monomer with significant potential in polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, validated protocols, and a survey of commercial suppliers.

Introduction to this compound: A Versatile Building Block

This compound (NMMA) is a unique acrylic monomer characterized by the presence of a reactive methoxymethyl group appended to the amide nitrogen. This feature imparts valuable properties to the resulting polymers, including hydrophilicity, crosslinking capabilities, and stimuli-responsive behavior. These characteristics make NMMA an attractive candidate for the development of advanced materials, particularly in the biomedical field where precise control over polymer architecture and functionality is paramount.

The methoxymethyl group can be cleaved under acidic conditions, revealing a primary amide and releasing methanol and formaldehyde. This latent reactivity allows for the design of "smart" polymers that can undergo structural changes in response to specific environmental cues, a property highly sought after for targeted drug delivery systems and responsive biomaterials.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a monomer is crucial for its effective use in polymerization and material design. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3644-12-0 | [1][2] |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 85 °C / 0.8 mmHg | [1][2][3] |

| Density | 1.04 g/cm³ at 20 °C | [1][3] |

| Refractive Index | 1.4690-1.4750 | [1][2] |

| Water Solubility | 800 g/L at 20 °C | [3] |

| pKa (Predicted) | 13.49 ± 0.46 | [1][3] |

Commercial Suppliers

This compound is available from various chemical suppliers, often stabilized with inhibitors such as MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization. When selecting a supplier, researchers should consider purity, inhibitor concentration, and available quantities.

| Supplier | Purity/Grades Offered | Available Quantities |

| TCI Chemicals | >85.0% (GC), stabilized with MEHQ | 25 g, 500 g |

| Carl ROTH | ≥95% | 50 g, 500 g |

| ChemicalBook | Various suppliers listed with different purities | Varies by supplier |

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methacrylamide with a source of formaldehyde and methanol, often under basic conditions. A general synthetic approach is analogous to the synthesis of N-(hydroxymethyl)acrylamide, where methacrylamide is treated with formaldehyde in the presence of a base, followed by etherification with methanol.[4][5]

Conceptual Synthesis Pathway:

Caption: Conceptual reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Generalized):

-

Step 1: Reaction Setup. In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a thermometer is charged with methacrylamide and a suitable solvent (e.g., an excess of methanol).

-

Step 2: Addition of Reagents. A basic catalyst, such as sodium hydroxide, is added to the mixture.[4] Formaldehyde (as a solution, e.g., formalin) is then added dropwise while maintaining the temperature between 15-25 °C.[5]

-

Step 3: Reaction. The reaction mixture is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-